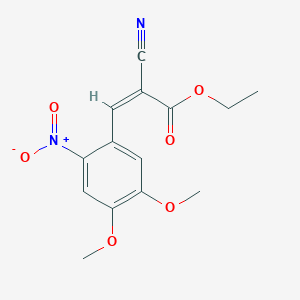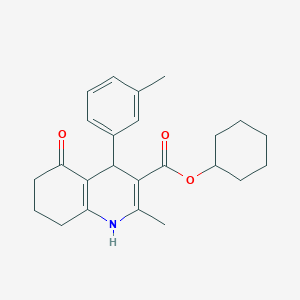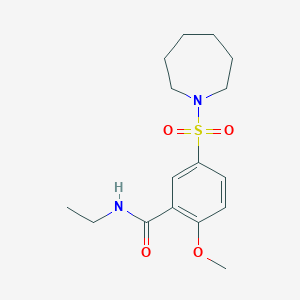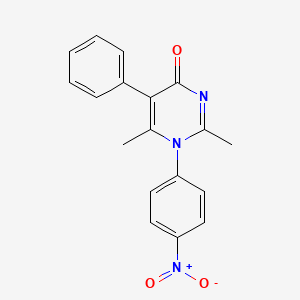![molecular formula C23H34ClN B5217257 1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as MPHP or MDPHP. This compound belongs to the class of synthetic cathinones, which are known to have stimulant properties. The chemical structure of MPHP makes it a potential candidate for research in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of MPHP involves the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant properties of MPHP. Additionally, MPHP has been shown to have an affinity for the serotonin transporter, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause hyperthermia. Additionally, MPHP has been shown to increase locomotor activity and induce stereotypy in animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPHP in lab experiments include its strong affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. Additionally, MPHP has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for studying anxiety and depression. The limitations of using MPHP in lab experiments include its potential for abuse and its adverse effects on the cardiovascular system.
Orientations Futures
There are several future directions for research on MPHP. One potential direction is to study its potential therapeutic applications in the treatment of Parkinson's disease. Additionally, further research is needed to understand the anxiolytic and antidepressant properties of MPHP and to determine its potential as a treatment for anxiety and depression. Finally, more research is needed to understand the potential adverse effects of MPHP on the cardiovascular system and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of MPHP involves the reaction between 1-adamantanecarboxylic acid and 4-methylphenylmagnesium bromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
MPHP has been studied extensively for its potential therapeutic applications. It has been found to have a strong affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, MPHP has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-[[3-(4-methylphenyl)-1-adamantyl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N.ClH/c1-18-5-7-21(8-6-18)23-14-19-11-20(15-23)13-22(12-19,16-23)17-24-9-3-2-4-10-24;/h5-8,19-20H,2-4,9-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMTZDKHRAIUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN5CCCCC5.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)
![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)

![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)


![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)



![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)